N-(2-isopropylphenyl)benzenesulfonamide
Description
N-(2-isopropylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 2-isopropylphenyl group. This compound falls under the broader category of aryl sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12(2)14-10-6-7-11-15(14)16-19(17,18)13-8-4-3-5-9-13/h3-12,16H,1-2H3 |
InChI Key |
WRCQNJCVNSDCDE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonamide derivatives vary widely based on substituent type, position, and chain length. Below is a comparative analysis of N-(2-isopropylphenyl)benzenesulfonamide with structurally related compounds:
Aryl-Substituted Benzenesulfonamides
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in T0901317) enhance receptor-binding affinity and metabolic stability compared to alkyl or hydroxy groups .
- Hydrogen-bonding capacity (e.g., hydroxyl in N-(4-hydroxyphenyl)benzenesulfonamide) influences crystal packing and solubility .
- Steric hindrance from bulky substituents (e.g., 2-isopropyl) may reduce enzymatic degradation but could limit solubility .
Alkylamine-Substituted Sulfonamides
describes sulfonamides with alkylamine chains (ethyl to hexyl). These compounds exhibit:
- Variable bioactivity : Shorter chains (ethyl, propyl) may favor interactions with hydrophilic enzyme pockets, while longer chains (hexyl) could improve binding to hydrophobic targets .
Comparison with this compound :
The 2-isopropyl group provides moderate lipophilicity (logP ~3.5–4.0, estimated) compared to hexyl-substituted analogs (logP >5), suggesting a balance between solubility and bioavailability .
Heterocyclic and Hybrid Derivatives
- Schiff base sulfonamides (e.g., (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide): Exhibit photophysical properties and metal-chelation capabilities, useful in sensor or catalytic applications .
Structural Advantage of this compound : The absence of complex heterocycles simplifies synthesis while retaining modifiable sites (e.g., sulfonamide NH) for further functionalization .
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